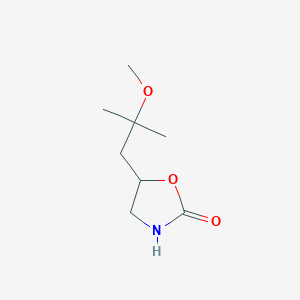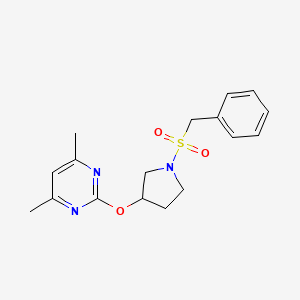![molecular formula C17H12BrFN2O2S B2461716 4-bromo-2-fluoro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 391223-34-0](/img/structure/B2461716.png)
4-bromo-2-fluoro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-2-fluoro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide is an organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom, a fluorine atom, and a thiazole ring, making it a valuable molecule for synthetic and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-fluoro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps. One common method includes the reaction of 4-bromo-2-fluorobenzoyl chloride with 2-methoxyaniline to form an intermediate product. This intermediate is then reacted with 2-aminothiazole under specific conditions to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-bromo-2-fluoro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can be involved in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .
Applications De Recherche Scientifique
4-bromo-2-fluoro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and advanced materials
Mécanisme D'action
The mechanism of action of 4-bromo-2-fluoro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. For instance, it may block the binding of androgens to their receptors, preventing nuclear translocation and co-activator recruitment .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-bromo-2-fluoro-N-methylbenzamide: Shares a similar structure but lacks the thiazole ring.
4-bromo-2-fluoro-N,N-dimethylbenzamide: Similar but with different substituents on the amide nitrogen
Uniqueness
The presence of the thiazole ring and the specific substitution pattern in 4-bromo-2-fluoro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide makes it unique. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Propriétés
IUPAC Name |
4-bromo-2-fluoro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrFN2O2S/c1-23-15-5-3-2-4-12(15)14-9-24-17(20-14)21-16(22)11-7-6-10(18)8-13(11)19/h2-9H,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOFIOJVNUNFAAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CSC(=N2)NC(=O)C3=C(C=C(C=C3)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-1-methyl-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2461633.png)

![N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2461635.png)
![N-(3-fluoro-4-methoxyphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2461637.png)



![4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2461646.png)
![2-fluoro-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}benzamide](/img/structure/B2461649.png)

![5-[2-(3-Chloroanilino)vinyl]-3-(methylsulfanyl)-4-isothiazolecarbonitrile](/img/structure/B2461651.png)

![3,3-Dimethyl-1-{1-[2-(thiophen-2-YL)acetyl]piperidin-4-YL}urea](/img/structure/B2461653.png)

